
(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile, also known as CPMPC, is a cyclopropyl-substituted pyrrolidine-3-carbonitrile. It is a synthetic compound with potential applications in scientific research. CPMPC has been studied for its ability to act as a ligand for various enzymes, including cytochrome P450s, which are important in drug metabolism. In addition, CPMPC has been found to have anti-cancer and anti-inflammatory properties.
Applications De Recherche Scientifique
(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile has been studied for its potential applications in scientific research. It has been found to act as a ligand for cytochrome P450s, which are important in drug metabolism. In addition, this compound has been found to have anti-cancer and anti-inflammatory properties. It has also been studied for its potential use as a chemical tool to study the structure and activity of enzymes.
Mécanisme D'action
The mechanism of action of (3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is not fully understood. However, it is thought to act as an inhibitor of cytochrome P450s, which are important in drug metabolism. In addition, this compound has been found to have anti-cancer and anti-inflammatory properties. It is believed that this compound may act as an inhibitor of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to have anti-cancer and anti-inflammatory properties. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer. In addition, this compound has been found to inhibit the activity of cytochrome P450s, which are important in drug metabolism. This compound has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile has several advantages for use in laboratory experiments. It is a synthetic compound that is relatively easy to synthesize, and it has been found to have anti-cancer and anti-inflammatory properties. In addition, this compound has been found to act as an inhibitor of cytochrome P450s, which are important in drug metabolism. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not fully understood, and the effects of this compound on the body are not fully known.
Orientations Futures
The potential future directions for research on (3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile include further studies into its mechanism of action, its effects on the body, and its potential applications in drug metabolism. In addition, further studies into the synthesis of this compound and its potential uses as a chemical tool to study the structure and activity of enzymes could be beneficial. Finally, further studies into the anti-cancer and anti-inflammatory properties of this compound could lead to new treatments for these conditions.
Méthodes De Synthèse
(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile was first synthesized in 1989 by a two-step procedure involving the reaction of 5-methyl-2-oxo-pyrrolidine-3-carbonitrile with 1-chloro-3-cyclopropylpropane. The first step of the synthesis involves the reaction of 5-methyl-2-oxo-pyrrolidine-3-carbonitrile with 1-chloro-3-cyclopropylpropane in the presence of a base, such as sodium hydroxide, to form the desired product, this compound. The second step of the synthesis involves the hydrolysis of the product to yield the desired compound.
Propriétés
IUPAC Name |
(3R,5S)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLIZMHGJUWIHY-RCOVLWMOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)N1)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@](C(=O)N1)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


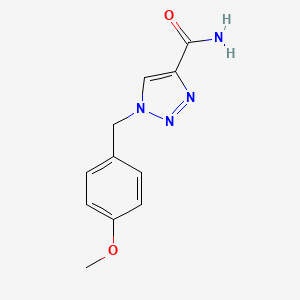


![3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B6315597.png)
![2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6315599.png)
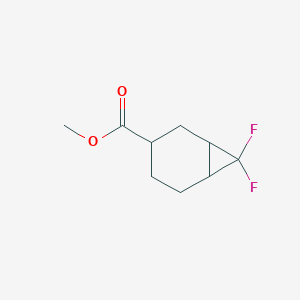
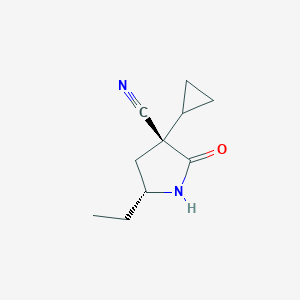
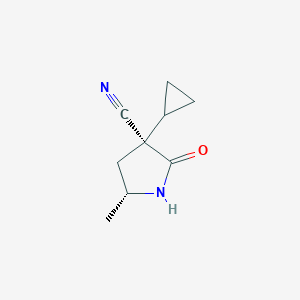
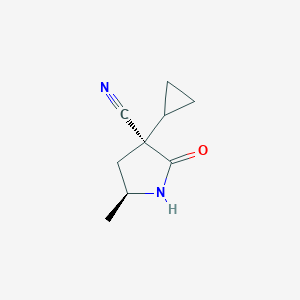
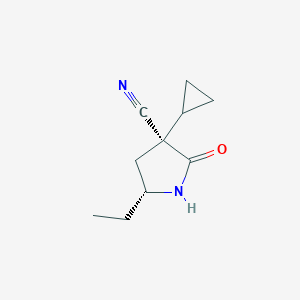
![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)

